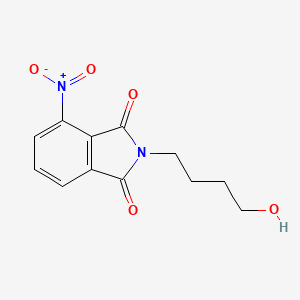

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist eine Nitrogruppe und eine Hydroxybutylseitenkette auf, die an einen Isoindolin-1,3-dion-Kern gebunden sind, was sie zu einem vielseitigen Molekül für Forschung und industrielle Zwecke macht.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion erfolgt in der Regel in einem mehrstufigen Verfahren. Ein übliches Verfahren beginnt mit der Nitrierung von Isoindolin-1,3-dion, um die Nitrogruppe einzuführen. Diesem Schritt folgt die Alkylierung des Nitroisoindolin-Zwischenprodukts mit 4-Hydroxybutylbromid unter basischen Bedingungen, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern häufig eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion kann ähnliche Syntheserouten, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxybutylgruppe kann oxidiert werden, um ein Carbonsäurederivat zu bilden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, was zur Bildung von 2-(4-Aminobutyl)-4-nitroisoindolin-1,3-dion führt.

Substitution: Die Nitrogruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden beispielsweise Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Nitrogruppe zu substituieren.

Hauptprodukte

Oxidation: 2-(4-Carboxybutyl)-4-nitroisoindolin-1,3-dion.

Reduktion: 2-(4-Aminobutyl)-4-nitroisoindolin-1,3-dion.

Substitution: Verschiedene substituierte Isoindolin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird wegen seiner potentiellen Verwendung als biochemische Sonde aufgrund seiner reaktiven funktionellen Gruppen untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und Polymere eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren, was zu verschiedenen biologischen Effekten führt. Die Hydroxybutylseitenkette kann ebenfalls eine Rolle bei der Modulation der Löslichkeit und zellulären Aufnahme der Verbindung spielen.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

Oxidation: 2-(4-Carboxybutyl)-4-nitroisoindoline-1,3-dione.

Reduction: 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutyl side chain may also play a role in modulating the compound’s solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion: Ist aufgrund seiner spezifischen funktionellen Gruppen und seiner Struktur einzigartig.

4-Hydroxybutylacrylat: Ähnliche Hydroxybutylgruppe, aber unterschiedliche Kernstruktur.

β-Hydroxybuttersäure: Teilt die Hydroxybutyl-Einheit, jedoch fehlen die Nitro- und Isoindolin-Komponenten.

Einzigartigkeit

2-(4-Hydroxybutyl)-4-nitroisoindolin-1,3-dion zeichnet sich durch die Kombination einer Nitrogruppe und einer Hydroxybutylseitenkette aus, die an einen Isoindolin-1,3-dion-Kern gebunden sind, aus. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C12H12N2O5 |

|---|---|

Molekulargewicht |

264.23 g/mol |

IUPAC-Name |

2-(4-hydroxybutyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C12H12N2O5/c15-7-2-1-6-13-11(16)8-4-3-5-9(14(18)19)10(8)12(13)17/h3-5,15H,1-2,6-7H2 |

InChI-Schlüssel |

LVIFXEBGKQHMOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.